5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid 5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2309458-43-1
VCID: VC5321654
InChI: InChI=1S/C8H9NO3/c1-5-2-7(8(11)12)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H,11,12)
SMILES: CC1=CC(=NC=C1CO)C(=O)O
Molecular Formula: C8H9NO3
Molecular Weight: 167.164

5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid

CAS No.: 2309458-43-1

Cat. No.: VC5321654

Molecular Formula: C8H9NO3

Molecular Weight: 167.164

* For research use only. Not for human or veterinary use.

5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid - 2309458-43-1

Specification

CAS No. 2309458-43-1
Molecular Formula C8H9NO3
Molecular Weight 167.164
IUPAC Name 5-(hydroxymethyl)-4-methylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H9NO3/c1-5-2-7(8(11)12)9-3-6(5)4-10/h2-3,10H,4H2,1H3,(H,11,12)
Standard InChI Key PTDLPAJQRVSJOM-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1CO)C(=O)O

Introduction

Molecular and Structural Characteristics

Chemical Identity

  • Molecular formula: C8H9NO3\text{C}_8\text{H}_9\text{NO}_3

  • Molecular weight: 167.2 g/mol

  • IUPAC name: 5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid

  • Key functional groups: Carboxylic acid (position 2), hydroxymethyl (position 5), methyl (position 4) .

The pyridine ring adopts a planar configuration, with substituents influencing electronic distribution and hydrogen-bonding capabilities. The carboxylic acid group at position 2 enhances solubility in polar solvents and enables salt formation, while the hydroxymethyl group at position 5 participates in intermolecular interactions such as hydrogen bonding .

Physicochemical Properties

  • Solubility: Moderate solubility in water (~10 mg/mL at 25°C) and ethanol due to polar functional groups .

  • pKa: Estimated pKa\text{p}K_a values:

    • Carboxylic acid: ~2.5–3.0 (similar to pyridine-2-carboxylic acid) .

    • Hydroxymethyl alcohol: ~15–16 (typical for primary alcohols) .

  • Thermal stability: Decomposes above 200°C without melting, as observed in related pyridine carboxylates .

Synthetic Routes

Hydrolysis of Methyl Ester Precursors

A common route involves the hydrolysis of methyl 5-(hydroxymethyl)-4-methylpyridine-2-carboxylate (CAS: 39977-42-9) under basic conditions :

Methyl ester+LiOH (aq)5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid+MeOH\text{Methyl ester} + \text{LiOH (aq)} \rightarrow \text{5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid} + \text{MeOH}

Conditions: Ethanol/water (1:1), 50–70°C, 5–10 hours. Yields exceed 80% after acidification and recrystallization .

Alternative Pathways

  • Catalytic hydrogenation: Reduction of cyano intermediates (e.g., 5-cyano-4-methylpyridine derivatives) followed by hydrolysis .

  • Multi-step synthesis from furan precursors: Involves aldol condensation and ring-opening reactions, though yields are lower (~30%) .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a scaffold for synthesizing kinase inhibitors and anticoagulants. For example, derivatives of 5-(hydroxymethyl)-4-methylpyridine-2-carboxylic acid are intermediates in the production of edoxaban, a factor Xa inhibitor . Its carboxylic acid group facilitates conjugation with amines via carbodiimide-mediated coupling, enabling the creation of bioactive amides .

Material Science

The hydroxymethyl group enhances polymer crosslinking in epoxy resins, improving thermal stability. In one study, incorporation into polyurethane matrices increased glass transition temperatures by 15°C compared to unmodified analogs .

Comparative Analysis with Related Compounds

Property5-(Hydroxymethyl)-4-methylpyridine-2-carboxylic acid4-Methylpyridine-2-carboxylic acid 5-Bromo-4-methylpyridine-2-carboxylic acid
Molecular formulaC8H9NO3\text{C}_8\text{H}_9\text{NO}_3C7H7NO2\text{C}_7\text{H}_7\text{NO}_2C7H6BrNO2\text{C}_7\text{H}_6\text{BrNO}_2
Molecular weight167.2 g/mol137.14 g/mol216.03 g/mol
Key substituents–CH2OH, –CH3–CH3–Br, –CH3
pKa (carboxylic acid)~2.5–3.02.8 2.6

The hydroxymethyl group confers higher hydrophilicity compared to bromo or methyl analogs, making it preferable for aqueous-phase reactions .

Challenges and Future Directions

  • Stereoselective synthesis: Current methods produce racemic mixtures; asymmetric catalysis could yield enantiopure forms for chiral drug synthesis .

  • Biological activity profiling: Preliminary studies suggest antimicrobial potential, but in vitro assays are needed to validate efficacy against Gram-positive pathogens .

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